molecular formula C22H16FN7O2 B607708 N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide CAS No. 1799329-72-8

N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

Cat. No. B607708
M. Wt: 429.4154
InChI Key: WXZFCGRYVWYYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GNF6702 is a broad-spectrum antiprotozoal drug invented by researchers working at the Genomics Institute of the Novartis Research Foundation in 2013, with activity against leishmaniasis, Chagas disease and sleeping sickness. These three diseases are caused by related kinetoplastid parasites, which share similar biology. GNF6702 acts as allosteric proteasome inhibitor which was effective against infection with any of the three protozoal diseases in mice, while having little evident toxicity to mammalian cells.

Scientific Research Applications

Synthesis and Structure

  • The compound's synthesis involves the formation of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives through reactions with various amines and diazonium salts. These derivatives have shown moderate effects against bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
  • Another study highlights the metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines through direct oxidative N-N bond formation (Zheng, Ma, Tang, Zhang-Negrerie, Du, & Zhao, 2014).
  • The crystal structure of related triazolo[1,5-a]pyrimidine compounds has been determined, demonstrating significant hydrogen bonding and π-stacking interactions (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Biological Activities

  • A modification of this compound, particularly replacing the acetamide group with alkylurea, has shown remarkable anticancer effects and low toxicity. The modified compounds effectively inhibit tumor growth and demonstrate reduced acute oral toxicity (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
  • Enaminones, related to this compound, have been synthesized and evaluated for their antitumor and antimicrobial activities. Some of these compounds exhibit effects comparable to standard drugs against cancer cell lines and microbial strains (Riyadh, 2011).
  • Novel pyrazolopyrimidines derivatives, structurally similar, have shown potential as anticancer and anti-5-lipoxygenase agents, indicating their usefulness in cancer and inflammation-related research (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
  • Pyridino[3,2‐e][1,2,4]triazolo[1,5‐c]pyrimidine derivatives have been identified as potent and selective antagonists for adenosine A3 receptors, offering therapeutic potential in conditions influenced by these receptors (Banda et al., 2013).

properties

CAS RN

1799329-72-8

Product Name

N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

Molecular Formula

C22H16FN7O2

Molecular Weight

429.4154

IUPAC Name

N-{4-fluoro-3-[6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]phenyl}-2,4-dimethyl-1,3-oxazole-5-carboxamide

InChI

InChI=1S/C22H16FN7O2/c1-12-19(32-13(2)26-12)21(31)27-15-6-7-17(23)16(9-15)20-28-22-25-10-14(11-30(22)29-20)18-5-3-4-8-24-18/h3-11H,1-2H3,(H,27,31)

InChI Key

WXZFCGRYVWYYTG-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)N=C(C)O1)NC2=CC=C(F)C(C3=NN4C=C(C5=NC=CC=C5)C=NC4=N3)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GNF6702;  GNF-6702;  GNF 6702; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

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